Pyridine-4-boronic acid hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

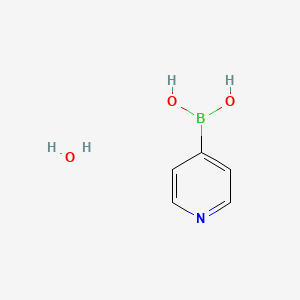

Pyridine-4-boronic acid hydrate is a boronic acid derivative with the chemical formula C5H6BNO2·H2O. It is a valuable compound in organic chemistry due to its ability to form stable complexes with diols and its utility in various chemical reactions, particularly in the synthesis of heterocyclic compounds and as a reagent in Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

Pyridine-4-boronic acid hydrate is primarily used as a reagent in cross-coupling reactions . Its main targets are the reactants involved in these reactions, particularly in the Suzuki-Miyaura cross-coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s B–OH group is generally stable under ambient conditions, but can also be easily condensed to B–O–B and B–OR functions .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound is commonly used, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction affects the carbon-carbon bond formation, a fundamental process in organic chemistry .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and has a melting point of over 300°c .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This reaction is widely applied in organic synthesis, enabling the creation of a vast array of organic compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the acidity of the B-H bond and the basicity of the pyridine nitrogen allow it to function as a pH-responsive linker . This offers a means of manipulating the assembly and disassembly of crystals under acidic conditions . Additionally, the compound is generally stable under ambient conditions .

Biochemical Analysis

Biochemical Properties

Pyridine-4-boronic acid hydrate is known to interact with metal ions and can form hydrogen bonds . It is also an effective catalyst for amide synthesis reactions

Cellular Effects

It is used in the preparation of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors , suggesting it may have significant effects on cellular processes.

Molecular Mechanism

It is known to participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that it may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

This compound is a solid at room temperature and has a melting point of over 300°C . It is stable under normal conditions but may decompose under high temperature, high pressure, or in the presence of strong oxidizing agents

Metabolic Pathways

It is known to participate in Suzuki-Miyaura coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-4-boronic acid hydrate can be synthesized through several methods:

Halogen-Metal Exchange and Borylation: This method involves the reaction of halopyridines with organometallic reagents followed by borylation.

Metal-Hydrogen Exchange via Directed Ortho-Metallation: This approach uses metal-hydrogen exchange followed by borylation.

Palladium-Catalyzed Cross-Coupling: Halopyridines react with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of pyridines using iridium or rhodium catalysts.

Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .

Types of Reactions:

Suzuki-Miyaura Coupling: this compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Hydroboration: It undergoes regioselective hydroboration reactions.

Amidation and Esterification: It acts as a catalyst in amidation and esterification reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Pinacolborane: Used in hydroboration reactions.

Carboxylic Acids and Amines: Used in amidation reactions.

Major Products:

Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.

Hydroborated Pyridines: Formed in hydroboration reactions.

Amides and Esters: Formed in amidation and esterification reactions.

Scientific Research Applications

Pyridine-4-boronic acid hydrate has numerous applications in scientific research:

Organic Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

Medicinal Chemistry: It is employed in the synthesis of potential cancer therapeutics and HIV-1 protease inhibitors.

Material Science: It serves as a building block in crystal engineering due to its ability to form stable hydrogen bonds and interact with metal ions.

Catalysis: It acts as a catalyst in various chemical reactions, including amidation and esterification.

Comparison with Similar Compounds

Pyridine-4-boronic acid hydrate is unique due to its pyridine ring, which imparts specific electronic properties and reactivity. Similar compounds include:

Phenylboronic Acid: Lacks the nitrogen atom in the ring, resulting in different reactivity and applications.

2-Pyridinylboronic Acid: Similar structure but with the boronic acid group at a different position, leading to different reactivity.

3-Pyridinylboronic Acid: Another positional isomer with distinct reactivity and applications.

This compound stands out due to its specific position of the boronic acid group, which influences its reactivity and makes it particularly useful in certain chemical reactions and applications .

Properties

IUPAC Name |

pyridin-4-ylboronic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO2.H2O/c8-6(9)5-1-3-7-4-2-5;/h1-4,8-9H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRIWHXERKODLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NC=C1)(O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674660 |

Source

|

| Record name | Pyridin-4-ylboronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-27-7 |

Source

|

| Record name | Pyridin-4-ylboronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[N-acetyl-4-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxobutyl]anilino]-5-amino-5-oxopentanoic acid](/img/structure/B594921.png)

![5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B594922.png)

![sodium;3-[(1-methyl-5-oxo-4H-pyrazole-3-carbonyl)amino]-4-sulfobenzenesulfonate](/img/structure/B594940.png)